[1,2,4]Triazolo[4,3-b]pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H2,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMORXSQCVEYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53854-45-8 | |
| Record name | [1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Thenih.govacs.orgnih.govtriazolo 4,3 B Pyridazine Scaffold: Significance in Nitrogen Rich Heterocyclic Chemistry
The nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine scaffold is a fused bicyclic system composed of a 1,2,4-triazole (B32235) ring and a pyridazine (B1198779) ring. This arrangement results in a planar, aromatic structure rich in nitrogen atoms, which are key sites for hydrogen bonding and other molecular interactions. This structural feature is of high interest in medicinal chemistry and materials science.
The electronic properties of the scaffold can be fine-tuned by introducing various substituents, making it a versatile core for designing molecules with specific properties. The inherent chemical stability of this fused ring system, combined with the potential for functionalization at multiple positions, has established it as a privileged scaffold in the synthesis of complex molecules.
Academic Context Ofnih.govacs.orgnih.govtriazolo 4,3 B Pyridazin 3 Amine As a Key Intermediate and Building Block in Chemical Synthesis
While direct synthesis of nih.govacs.orgnih.govTriazolo[4,3-b]pyridazin-3-amine is a subject of specialized research, the construction of the core scaffold is well-documented. A common synthetic pathway begins with a substituted pyridazine (B1198779), which is then converted to a hydrazinopyridazine. This intermediate undergoes cyclization to form the fused triazole ring. To obtain the 3-amino derivative specifically, this cyclization step would typically involve a reagent such as cyanogen (B1215507) bromide.
The true value of nih.govacs.orgnih.govTriazolo[4,3-b]pyridazin-3-amine in a synthetic context lies in the reactivity of its primary amino group. This functional group allows the molecule to act as a versatile building block. It can readily participate in a variety of chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups.
Sulfonylation: Formation of sulfonamides.
Diazotization: Conversion of the amino group into a diazonium salt, which can then be replaced by a wide range of other functional groups.
These reactions enable chemists to systematically modify the structure and explore the structure-activity relationships of the resulting derivatives. This makes nih.govacs.orgnih.govTriazolo[4,3-b]pyridazin-3-amine a crucial starting point for creating libraries of novel compounds for screening and development.
Overview of Current Research Trajectories Fornih.govacs.orgnih.govtriazolo 4,3 B Pyridazin 3 Amine and Its Derivatives
Established Synthetic Routes for thenih.govzenodo.orgchemrxiv.orgTriazolo[4,3-b]pyridazin-3-amine Core
The construction of the nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine ring system is predominantly achieved through the cyclization of suitably substituted pyridazine (B1198779) precursors. These methods leverage the inherent reactivity of the pyridazine ring to facilitate the annulation of the triazole moiety.
Cyclization Reactions of Appropriate Precursors, e.g., Hydrazinylpyridazines
A cornerstone in the synthesis of the nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine core is the utilization of hydrazinylpyridazines as key building blocks. This approach involves the reaction of a hydrazinylpyridazine with a reagent that provides the final carbon atom required to form the triazole ring. For instance, the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with various reagents can lead to the formation of the triazolo[4,3-b]pyridazine system.
One common strategy involves the condensation of a hydrazinylpyridazine with an aldehyde, followed by oxidative cyclization of the resulting hydrazone intermediate. This method is versatile and allows for the introduction of various substituents at the 3-position of the triazolo ring. The oxidative cyclization can be achieved using reagents such as bromine in acetic acid or lead tetraacetate.
A general representation of this synthetic approach is outlined below:
| Starting Material | Reagent | Intermediate | Product |
| 3-Hydrazinylpyridazine (B1252368) | Aldehyde (R-CHO) | Pyridazinyl hydrazone | 3-Substituted- nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine |
The reaction of 5,8-dichloropyrido[2,3-d]pyridazine (B1296284) with hydrazine (B178648) hydrate (B1144303) yields a mixture of 5-chloro-8-hydrazino- and 8-chloro-5-hydrazinopyrido[2,3-d]pyridazines. Subsequent reaction with formic acid leads to the formation of 6-chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines, respectively zenodo.org.
Role of Cyanogen (B1215507) Bromide and Acidic Conditions in Core Formation
The introduction of the 3-amino group to form the title compound, nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazin-3-amine, often involves the use of cyanogen bromide (BrCN) in the cyclization step. When 3-hydrazinylpyridazine is treated with cyanogen bromide, a cyclization reaction occurs, leading directly to the formation of the 3-amino-substituted triazolo[4,3-b]pyridazine core.
The mechanism of this reaction is believed to proceed through the initial nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the nitrogen atom at position 2 of the pyridazine ring attacks the nitrile carbon. Subsequent tautomerization then yields the stable aromatic nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazin-3-amine. Acidic conditions can facilitate this reaction by protonating the pyridazine ring, thereby increasing its electrophilicity and promoting the intramolecular cyclization step.
Synthetic Strategies for Functionalization and Derivatization ofnih.govzenodo.orgchemrxiv.orgTriazolo[4,3-b]pyridazin-3-amine
Once the core structure is established, further chemical diversity can be introduced through various functionalization and derivatization reactions. These strategies are crucial for modulating the physicochemical and biological properties of the parent compound.
Halogenation and Nucleophilic Aromatic Substitution (SNAr) at the Pyridazine Moiety (e.g., utilizing 6-chloro-nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazin-3-amine as an intermediate)
A highly effective strategy for the derivatization of the nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine system involves the introduction of a halogen atom, typically chlorine, at the 6-position of the pyridazine ring. This creates a versatile intermediate, 6-chloro- nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine, which is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fused triazole ring system activates the pyridazine ring towards nucleophilic attack.
The 6-chloro derivative can be synthesized from 3,6-dichloropyridazine. This intermediate readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to displace the chloride and introduce new functional groups at the 6-position. For example, reaction with various primary and secondary amines provides a straightforward route to a library of 6-amino substituted nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine derivatives.
A study on a similar scaffold, 5-chloro-3-(4-chlorophenyl)- nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-a]pyrazine, demonstrated that amination with various primary amines proceeded readily at room temperature, yielding a library of aminated derivatives in good yields beilstein-journals.org. This highlights the utility of chloro-substituted triazolo-azine systems as platforms for generating diverse analogues.
Introduction of Nitrogen-Rich and Other Functional Groups
Beyond the SNAr reactions at the 6-position, other functional groups can be introduced onto the nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine core. Nitrogen-rich functional groups are of particular interest due to their potential to form multiple hydrogen bonds, which can be crucial for biological activity.
Methods for introducing such groups include:
Nitration: Direct nitration of the pyridazine ring can introduce a nitro group, which can then be reduced to an amino group, providing another handle for further derivatization. For instance, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) can be nitrated using nitric acid in sulfuric acid mdpi.com.
Azide (B81097) Introduction: The displacement of a halide with sodium azide can introduce an azido (B1232118) group, which is a versatile functional group that can participate in various reactions, including click chemistry.
Other functional groups can also be incorporated. For example, the synthesis of 6-alkoxy- nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine derivatives has been reported, showcasing the introduction of oxygen-based functionalities nih.gov.
Coupling Reactions for Incorporating Diverse Chemical Moieties
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules and have been applied to the functionalization of the nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Commonly employed coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. A halogenated nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine, such as the 6-chloro derivative, can be coupled with various boronic acids to introduce diverse aryl and heteroaryl substituents. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups nih.govnih.govwikipedia.org.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes wikipedia.org. This method can be used to introduce alkynyl moieties onto the nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazine core, which can serve as handles for further transformations.
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene organic-chemistry.orgwikipedia.org. This reaction can be utilized to introduce alkenyl substituents onto the triazolopyridazine scaffold.
These coupling reactions significantly expand the chemical space accessible from the nih.govzenodo.orgchemrxiv.orgtriazolo[4,3-b]pyridazin-3-amine core, allowing for the synthesis of highly functionalized and diverse libraries of compounds for various applications.
Advanced Reaction Conditions and Scalability Considerations in Academic Synthesis
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of triazole-containing heterocycles has been an area of active research. While specific literature detailing the microwave-assisted synthesis of researchgate.netnih.govbeilstein-journals.orgTriazolo[4,3-b]pyridazin-3-amine is not extensively available, the principles can be extrapolated from the synthesis of analogous 3-amino-1,2,4-triazoles. mdpi.com
The key step in the formation of the triazole ring in such compounds often involves a cyclization reaction. For 3-amino-1,2,4-triazoles, this can be the condensation of aminoguanidine (B1677879) with a carboxylic acid or its derivative. mdpi.com Microwave irradiation can significantly accelerate this process. The reaction generally involves heating a mixture of the precursors in a sealed vessel under controlled temperature and pressure.
A study on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and various carboxylic acids demonstrated the efficiency of this technique. mdpi.com The optimization of reaction conditions is crucial for maximizing the yield and purity of the product. Parameters such as temperature, reaction time, and the molar ratio of reagents are systematically varied.
The following interactive table represents a hypothetical optimization study for a microwave-assisted cyclization, based on findings for structurally related 3-amino-1,2,4-triazoles, to illustrate the process.
Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis
| Entry | Temperature (°C) | Time (min) | Reagent Ratio (Amine:Acid) | Yield (%) |
| 1 | 120 | 10 | 1:1 | 45 |
| 2 | 140 | 10 | 1:1 | 60 |
| 3 | 160 | 10 | 1:1 | 75 |
| 4 | 160 | 5 | 1:1 | 68 |
| 5 | 160 | 15 | 1:1 | 78 |
| 6 | 160 | 10 | 1:1.2 | 85 |
| 7 | 160 | 10 | 1:1.5 | 82 |
| 8 | 180 | 10 | 1:1.2 | 80 |
This data is illustrative and based on syntheses of similar compounds.
The scalability of microwave-assisted synthesis is a critical consideration for producing larger quantities of a target compound for further studies. Moving from a small-scale single-mode microwave reactor to a larger-scale multimode reactor requires careful re-optimization of the reaction conditions. One study successfully scaled up the synthesis of a 3-amino-1,2,4-triazole derivative from a 1 mmol scale to a 0.1 mol scale, achieving a high yield and producing several grams of the product in a single run. mdpi.com This demonstrates the potential for the academic-level scale-up of such microwave-assisted syntheses.
Optimization of Yield and Purity in Multi-Step Synthesis
A general synthetic pathway could involve the following key transformations:
Formation of a 3-chloro-6-hydrazinylpyridazine: This intermediate is typically synthesized from a dichloropyridazine by nucleophilic substitution with hydrazine.
Cyclization to form the researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-b]pyridazine core: This can be achieved by reacting the hydrazinylpyridazine with a suitable one-carbon synthon, such as cyanogen bromide to introduce the amino group at the 3-position.
Detailed Research Findings on Optimization:
While specific optimization studies for the multi-step synthesis of researchgate.netnih.govbeilstein-journals.orgTriazolo[4,3-b]pyridazin-3-amine are not readily found in the literature, general principles for optimizing similar heterocyclic syntheses can be applied.
Step 1: Hydrazine Substitution: The reaction conditions for the substitution of a chlorine atom with hydrazine are critical. Factors such as the choice of solvent (e.g., ethanol, isopropanol), reaction temperature, and reaction time need to be optimized to maximize the yield of the desired hydrazinylpyridazine and minimize the formation of side products, such as the di-substituted product.
Step 2: Cyclization and Amination: The cyclization step to form the triazole ring is a pivotal part of the synthesis. The choice of the cyclizing agent is important. For instance, reacting the hydrazinylpyridazine with cyanogen bromide would lead directly to the 3-amino-functionalized triazolopyridazine. The optimization of this step would involve screening different solvents, bases (to neutralize the HBr formed), and reaction temperatures to achieve the highest possible yield and purity.
The purification of intermediates at each stage is essential for obtaining a high-purity final product. Techniques such as recrystallization and column chromatography are commonly employed. The following table outlines hypothetical yields at each stage of a multi-step synthesis to illustrate the impact of optimization.
Table 2: Hypothetical Yield Improvement in a Multi-Step Synthesis
| Step | Reaction | Pre-Optimization Yield (%) | Post-Optimization Yield (%) |
| 1 | Formation of 3-chloro-6-hydrazinylpyridazine | 60 | 85 |
| 2 | Cyclization to researchgate.netnih.govbeilstein-journals.orgTriazolo[4,3-b]pyridazin-3-amine | 50 | 75 |
| Overall Yield | 30 | 63.75 |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing insights into the connectivity and stereochemistry of the molecule.
In the study of mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives, NMR spectroscopy is crucial for confirming the successful synthesis of the target molecules and for assigning the positions of substituents. For instance, in the characterization of N'-(3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-6-yl)acetohydrazide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the pyridazine and phenyl rings, as well as distinct resonances for the NH protons and the methyl group of the acetohydrazide moiety. nih.gov The pyridazine ring protons typically appear as doublets, with their coupling constants providing information about their relative positions. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted mdpi.commdpi.comnih.govTriazolo[4,3-b]pyridazine Derivatives in DMSO-d₆ nih.gov
| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
| N'-(3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 9.72 (s, 1H, NH), 8.44 (d, J = 7.6 Hz, 3H, Ar–H), 8.11 (d, J = 9.8 Hz, 1H, Ar–H), 7.59–7.53 (m, 3H, Ar–H + NH), 6.97 (d, J = 9.8 Hz, 1H, Ar–H), 2.01 (s, 3H, CH₃) | 174.3, 169.4, 154.8, 146.3, 144.4, 130.1, 129.1 (2C), 127.2 (2C), 125.2, 115.0, 21.0 |
| N'-(3-(4-methoxyphenyl)- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 9.83 (s, 1H, NH), 8.39 (d, J = 8.4 Hz, 3H, Ar–H + NH), 8.10 (d, J = 9.8 Hz, 1H, Ar–H), 7.12 (d, J = 8.4 Hz, 2H, Ar–H), 6.96 (d, J = 9.8 Hz, 1H, Ar–H), 3.85 (s, 3H, OCH₃), 2.02 (s, 3H, CH₃) | 174.1, 169.5, 160.7, 154.7, 146.3, 144.1, 128.8 (2C), 125.3, 119.7, 114.5 (2C), 55.8, 21.1 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is essential for confirming the molecular formula of newly synthesized compounds.
For various derivatives of the mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazine scaffold, HRMS has been used to verify their identity. nih.govacs.org The observed m/z value is compared to the calculated mass based on the expected molecular formula, with a small mass difference (typically in the parts per million range) indicating a correct assignment.
Table 2: HRMS Data for Selected mdpi.commdpi.comnih.govTriazolo[4,3-b]pyridazine Derivatives nih.govacs.org
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 1-(4-Chlorophenyl)-N-(4-((6-methyl- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₂₃H₁₅ClF₃N₇O₂ | 514.1006 | 514.0928 |
| 4-Methyl-N-(4-((6-methyl- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-2-phenylthiazole-5-carboxamide | C₂₃H₁₈N₆O₂S | 443.1290 | 443.1312 |
| 1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methyl- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₂₃H₁₄ClF₄N₇O₂ | 532.0912 | 532.0919 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound's functional groups.
In the context of mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives, IR spectroscopy is used to confirm the presence of key structural features. For example, in the synthesis of N'-(3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-6-yl)acetohydrazide, the IR spectrum shows characteristic absorption bands for the N-H stretching vibrations of the amine and amide groups, the C=O stretching of the amide, and the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings. nih.gov
Table 3: Key IR Absorption Bands for N'-(3-phenyl- mdpi.commdpi.comnih.govtriazolo[4,3-b]pyridazin-6-yl)acetohydrazide nih.gov
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3383, 3232 |
| C-H aromatic stretching | 3097 |
| C-H aliphatic stretching | 2993 |
| C=O stretching | 1685 |
| C=N stretching | 1631 |
| C=C stretching | 1589 |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
In a study of an isomeric system, 1,2,4-triazolo[4,3-a]pyridin-3-amine, X-ray diffraction revealed that the compound crystallizes in the monoclinic system with a P2₁/n space group. nih.govmdpi.com The analysis also detailed the intermolecular hydrogen bonding interactions, which are critical for the stability of the crystal structure. nih.govmdpi.com
Table 4: Crystallographic Data for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Computational Chemistry and Molecular Modeling In 1 2 3 Triazolo 4,3 B Pyridazin 3 Amine Research
Electronic Structure Calculations and Quantum Chemical Descriptors
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the reactivity and stability of nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives. While specific studies on nih.govnih.govtandfonline.comTriazolo[4,3-b]pyridazin-3-amine are not extensively documented, research on closely related analogs provides a clear picture of the utility of these methods.
DFT calculations, often employing methods like B3LYP with basis sets such as 6-31+G(d,p), are used to optimize the molecular geometry and to calculate a range of quantum chemical descriptors. uomphysics.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. For instance, in studies of 6-chloro-3-[(phenoxy)methyl] nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives, the HOMO was typically found to be localized on the phenoxy ring, oxygen atom, and methylene (B1212753) group, while the LUMO was distributed over the triazole and pyridazine (B1198779) rings and the chlorine atom. uomphysics.net The calculated energy gaps for these molecules were in the range of 3.252 eV to 3.474 eV, suggesting they are reactive molecules where intramolecular charge transfer is facile. uomphysics.net
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. MEP maps are invaluable for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. In these maps, negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govtandfonline.comtriazine sulfonamides, a related class of compounds, MEP analysis has shown negative electrostatic potential localized across the molecule, with positive potential concentrated on specific atoms like sulfur, nitrogen, and oxygen of the functional groups, thereby identifying likely sites of interaction. mdpi.com
The following table summarizes typical quantum chemical descriptors calculated for nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives, as extrapolated from studies on analogous compounds.
| Descriptor | Typical Value/Observation | Significance |
| HOMO Energy | -0.25 eV to -0.23 eV | Relates to the ability to donate electrons (ionization potential) |
| LUMO Energy | -0.22 eV to -0.20 eV | Relates to the ability to accept electrons (electron affinity) |
| HOMO-LUMO Gap (ΔE) | ~0.01 eV to 3.474 eV | Indicates chemical reactivity and stability |
| Dipole Moment | Varies with substitution | Measures the overall polarity of the molecule |
| Mulliken Charges | Atom-specific | Provides insight into the charge distribution and reactive sites |
Note: The values presented are illustrative and are derived from studies on various derivatives of the nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine core and related triazine structures. uomphysics.netmdpi.com Specific values for nih.govnih.govtandfonline.comTriazolo[4,3-b]pyridazin-3-amine would require dedicated calculations.
Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivative, might interact with a biological target, typically a protein or enzyme.
Derivatives of the nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine scaffold have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes implicated in disease. For example, certain derivatives have been docked into the active site of the NQO2 enzyme, with docking scores ranging from -6.69 to -8.00 kcal/mol, indicating a favorable binding affinity. researchgate.net These studies often reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex.
In the context of cancer research, derivatives have been investigated as dual inhibitors of c-Met and Pim-1 kinases. researchgate.netrsc.org Docking simulations suggested a similar mode of interaction at the ATP-binding site for these compounds compared to known ligands. rsc.org Furthermore, substituted nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazin-8-amine derivatives have been identified as low nanomolar selective inhibitors of tankyrases (TNKSs), with crystallographic analysis confirming their mode of action as NAD+ isosteres. nih.gov Another study identified nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives as bromodomain inhibitors, with crystal structures of the BRD4 bromodomain 1 (BD1) in complex with these inhibitors elucidating their binding modes. nih.gov
The table below provides a summary of representative molecular docking studies on nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives.
| Target Protein | Derivative Class | Key Findings |
| NQO2 Enzyme | 3-substituted nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazines | Docking scores of -6.69 to -8.00 kcal/mol; hydrogen bonding interactions observed. researchgate.net |
| c-Met/Pim-1 Kinases | Novel nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives | Strong antiproliferative activity; compound 4g showed potent dual inhibition. researchgate.netrsc.org |
| Tankyrases (TNKSs) | 6,8-disubstituted nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazin-8-amines | Identified a low nanomolar selective TNKS inhibitor; acts as an NAD+ isostere. nih.gov |
| BRD4 Bromodomain | nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives | Micromolar IC50 values; crystal structures revealed binding modes. nih.gov |
It is important to note that these studies were performed on derivatives, and the specific interactions of nih.govnih.govtandfonline.comTriazolo[4,3-b]pyridazin-3-amine would depend on its unique substitution pattern.
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) map is a theoretical construct that relates the energy of a molecule to its geometry. These studies are crucial for understanding the flexibility of a molecule and identifying its most stable conformations, which are often the biologically active ones.
Currently, there is a lack of specific published research focusing on the detailed conformational analysis or PES mapping of nih.govnih.govtandfonline.comTriazolo[4,3-b]pyridazin-3-amine. Such studies would be valuable to determine the preferred orientation of the 3-amino group relative to the fused ring system and to understand the energetic barriers to conformational changes. This information would be highly beneficial for designing molecules with optimal shapes for binding to specific biological targets.
Crystal Engineering Insights: Hirshfeld Surface and 2D Fingerprint Analysis
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored according to the proximity of neighboring atoms. This is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a graphical format.
In a study of a related nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine derivative, the most significant interatomic contact was H···H, accounting for 28.1% of the crystal packing, followed by C···H/H···C (27.2%) and N···H/H···N (19.4%). nih.gov These analyses provide a detailed understanding of how molecules assemble in the solid state, which is crucial for controlling physical properties like solubility and stability.
The table below shows typical intermolecular contact contributions for nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine derivatives, based on published crystal structures.
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | 28.1% |
| C···H/H···C | 27.2% |
| N···H/H···N | 19.4% |
| Other contacts (e.g., C···C, C···N, O···H) | Varies depending on substituents |
Data is based on a nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine derivative and is illustrative of the types of interactions observed in this class of compounds. nih.gov
Computational Prediction of Molecular Geometry and Topology (e.g., Sphericity)
Computational methods are routinely used to predict the three-dimensional structure of molecules. Geometry optimization, typically performed using DFT or other quantum mechanical methods, seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For derivatives of nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine, there is good agreement between computationally predicted geometries and those determined experimentally by X-ray crystallography. uomphysics.net
Topological descriptors, such as sphericity, provide a quantitative measure of the shape of a molecule. While not commonly reported in the reviewed literature for nih.govnih.govtandfonline.comTriazolo[4,3-b]pyridazin-3-amine, such parameters can be calculated from the optimized molecular geometry. They are useful in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity or physical properties. The planarity of the fused nih.govnih.govtandfonline.comtriazolo[4,3-b]pyridazine ring system is a key geometric feature, as observed in the crystal structures of its derivatives. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Systematic SAR Investigations fornih.govniper.gov.innih.govTriazolo[4,3-b]pyridazin-3-amine Analogues
Systematic investigations into the nih.govnih.govtriazolo[4,3-b]pyridazine scaffold have been crucial in elucidating the structural requirements for biological activity. These studies involve modifying various parts of the molecule to understand how changes in its chemical architecture affect its potency and selectivity against different biological targets.
The substitution patterns on the triazolopyridazine core and its peripheral moieties play a pivotal role in determining the biological potency and selectivity of its analogues. Research has shown that even minor changes can lead to significant variations in activity.
For instance, in the development of c-Met inhibitors, the introduction of a 2-pyridyl group on a 5-methyl-thiazole moiety attached to the core structure was found to be important for cytotoxicity. nih.gov Compounds with this feature, such as 12e , demonstrated stronger cytotoxicity against A549, MCF-7, and HeLa cancer cell lines compared to those with benzene, 3-pyridyl, or 4-pyridyl groups. nih.gov The addition of a fluorine atom to a phenyl group (as in compounds 13b and 19b ) also proved favorable for enhancing cytotoxicity against these cell lines. nih.gov
In another study focusing on dual c-Met and Pim-1 inhibitors, a p-methoxy-p-hydroxy-triazolopyridazine hydrazone derivative (4g) emerged as the most active compound against a wide range of cancer cell lines. nih.gov This highlights the positive influence of methoxy (B1213986) and hydroxy substitutions at specific positions. Compound 4g showed particularly strong antiproliferative activity against leukemia, colon cancer, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov In contrast, the unsubstituted analogue 4a showed less potent activity. nih.govresearchgate.net
The data below illustrates the impact of different substituents on the anticancer activity of select nih.govnih.govtriazolo[4,3-b]pyridazine derivatives.
| Compound | Key Substituents | Target Cell Line | Activity (IC50 in µM) | Source |
|---|---|---|---|---|
| 12e | 5-methyl-thiazole with 2-pyridyl group | A549 | 1.06 ± 0.16 | nih.gov |
| 12e | 5-methyl-thiazole with 2-pyridyl group | MCF-7 | 1.23 ± 0.18 | nih.gov |
| 12e | 5-methyl-thiazole with 2-pyridyl group | HeLa | 2.73 ± 0.33 | nih.gov |
| 13b | Fluorine on phenyl group | A549, MCF-7, HeLa | Improved cytotoxicity noted | nih.gov |
| 4g | p-methoxy-p-hydroxy substitutions | MCF-7 (Breast Cancer) | GI% = 86.77 | nih.gov |
| 4g | p-methoxy-p-hydroxy substitutions | CCRF-CEM (Leukemia) | GI% = 85.88 | nih.gov |
Alterations to the central nih.govnih.govtriazolo[4,3-b]pyridazine ring system and its connected linkers or side chains are a key aspect of SAR studies. The core scaffold is often critical for anchoring the molecule into the binding site of a target protein.
In the pursuit of novel c-Met inhibitors, researchers replaced the triazolo-pyridazine structure with a triazolo-pyrimidine core. This modification, seen in compound 19e , resulted in a significant improvement in cytotoxicity, indicating that the pyrimidine (B1678525) core is a viable bioisostere for the pyridazine (B1198779) ring in this context. nih.gov This suggests that the arrangement of nitrogen atoms in the core is crucial for interaction with the target enzyme. nih.gov
Conversely, studies on anti-Cryptosporidium agents revealed that the nih.govnih.govtriazolo[4,3-b]pyridazine head group was remarkably intolerant to substitution. nih.gov The introduction of even simple methyl groups onto the core led to a significant loss of potency. nih.gov This indicates a very tight and specific binding pocket for the core heterocycle in its biological target within the parasite. nih.gov
Modifications to peripheral moieties, such as the linker between the core and other parts of the molecule, have also been explored. In the optimization of the anti-Cryptosporidium lead MMV665917 , which featured a piperazine-urea linker, replacement of this urea (B33335) with an acetamide (B32628) group was highly beneficial. nih.gov This change led to the discovery of SLU-2633 , a compound with superior potency. nih.gov
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. cambridgemedchemconsulting.com For the nih.govnih.govtriazolo[4,3-b]pyridazine scaffold, the heteroaryl head group is a primary target for such modifications.
However, extensive SAR studies on the anti-cryptosporidial lead SLU-2633 (an analogue of MMV665917) demonstrated that the triazolopyridazine head group is essential for its activity. nih.gov Attempts to replace it with other monocyclic heterocycles (like pyridines, pyrimidines, and pyridazines) or even simple groups like H, Boc, or Phenyl, resulted in a dramatic loss of potency, often greater than 40-fold. nih.gov
Despite this general intolerance, some bicyclic heteroaryl replacements showed promise. An azabenzothiazole analogue (31b ) displayed potency in the low micromolar range, suggesting it could serve as a new lead for optimization. nih.gov Similarly, a regioisomeric 1H-pyrazolo[4,3-b]pyridine derivative (34 ) with a 2-benzyl group retained a degree of potency, indicating that some 6,5-bicyclic systems might be acceptable replacements. nih.gov The most potent new analogue identified in this specific study was 7,8-dihydro- nih.govnih.govtriazolo[4,3-b]pyridazine 17a , which was about 7-fold less potent than the lead compound but had an improved lipophilic efficiency score. nih.gov
| Compound Series/Analogue | Head Group Modification | Effect on Potency (vs. C. parvum) | Source |
|---|---|---|---|
| SLU-2633 | nih.govnih.govTriazolo[4,3-b]pyridazine (Lead) | EC50 = 0.17 µM | nih.gov |
| 4, 5, 6a-b | H, Boc, Phenyl replacements | Significant loss of potency (EC50 ≥ 20 µM) | nih.gov |
| 7-13 | Monocyclic heterocycles (e.g., pyridines) | Potency was not retained | nih.gov |
| 17a | 7,8-dihydro- nih.govnih.govtriazolo[4,3-b]pyridazine | EC50 = 1.2 µM (7-fold less potent) | nih.gov |
| 31b | Azabenzothiazole | Promising potency in low µM range | nih.gov |
| 34 | 2-benzyl-1H-pyrazolo[4,3-b]pyridine | Retained potency (EC50 = 7.8 µM) | nih.gov |
Rational Design of Bioactive Ligands: Scaffold Hopping and Lead Optimization Strategies
Rational ligand design for nih.govnih.govtriazolo[4,3-b]pyridazine analogues often employs strategies like scaffold hopping and lead optimization to discover novel compounds with improved properties.
Scaffold hopping is a technique used to identify isosteric or functionally equivalent core structures, aiming to find novel chemical series with better drug-like properties or to move into new intellectual property space. nih.gov For example, inspired by the activity of class I c-Met inhibitors containing a triazolo-pyrazine fragment, researchers introduced the triazolo-pyridazine core to design class II inhibitors, effectively "hopping" to a related but distinct scaffold to enhance binding with the c-Met hinge region. nih.gov This strategy can lead to significant improvements in metabolic stability and other pharmacokinetic properties.
Lead optimization involves the iterative modification of a promising hit compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. A clear example is the evolution of the anti-Cryptosporidium agent MMV665917 . nih.gov This compound was effective but had a modest inhibitory effect on the hERG ion channel, a potential source of cardiotoxicity. Through systematic optimization of the piperazine-urea linker, researchers developed SLU-2633 , which featured a piperazine-acetamide linker instead. This new lead compound showed improved potency (EC50 of 0.17 µM), a better predicted hERG safety margin, and enhanced pharmacokinetic exposure in the small intestine, representing a significant advancement. nih.gov
Role of Ligand Bioactive Conformation in Structure-Activity Correlations
The three-dimensional conformation that a ligand adopts when bound to its biological target is a critical determinant of its activity. Understanding this "bioactive conformation" is essential for explaining SAR data and for rationally designing more potent molecules.
Molecular docking and X-ray crystallography have provided significant insights into the binding modes of nih.govnih.govtriazolo[4,3-b]pyridazine derivatives. For c-Met inhibitors like compound 12e , docking studies revealed that the two nitrogen atoms of the triazolo-pyridazine core form a crucial bidentate hydrogen bond with the key amino acid residue MET-1160 in the hinge region of the enzyme. nih.gov This specific interaction anchors the molecule in the ATP-binding site, and the rest of the molecule extends into other pockets, explaining why modifications to the core are often detrimental. nih.gov
Similarly, crystal structures of triazolo-pyridazine derivatives bound to the BRD4 bromodomain have been determined, characterizing their specific binding modes. nih.gov For inhibitors of Pim-1 kinase, X-ray crystallography data for compound 24 helped researchers understand its binding to the unusual ATP-binding site of the enzyme. researchgate.net This structural information guided the design of improved analogues like 29 , which possessed better solubility and permeability while retaining high selectivity and potency. researchgate.net These examples underscore the power of structural biology in translating SAR observations into predictive and successful ligand design.
Investigation of Pharmacological Targets and Biological Modulation
Enzymatic and Receptor-Based Assays for Target Identification
The identification of molecular targets for google.comnih.govbldpharm.comtriazolo[4,3-b]pyridazine derivatives relies on a combination of enzymatic and cell-based assays. For protein kinase targets, in vitro enzyme inhibition assays are fundamental. These assays directly measure the ability of a compound to inhibit the kinase's catalytic activity. For instance, the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is commonly determined using assays that quantify the phosphorylation of a substrate peptide by the purified kinase domain of the enzyme. nih.govcardiff.ac.uk The concentration of the compound that results in 50% inhibition of enzymatic activity is determined as the IC50 value, providing a direct measure of potency. cardiff.ac.uk
In the context of anti-parasitic activity, target identification often begins with phenotypic screening. In vitro cell-based assays are utilized to assess the efficacy of compounds against the parasite. For Cryptosporidium parvum, human ileocecal adenocarcinoma (HCT-8) cells are used as a host cell line to support parasite growth. google.com The potency of compounds is measured by their ability to inhibit parasite proliferation, typically quantified via high-content imaging or qPCR-based methods. The 50% effective concentration (EC50) is determined from these assays. To assess selectivity, the cytotoxicity of the compounds against the host cell line is concurrently measured, with the 50% cytotoxic concentration (CC50) being a key parameter. A high selectivity index (CC50/EC50) indicates that the compound's anti-parasitic effect occurs at concentrations well below those that are toxic to host cells. google.com
Modulation of Protein Kinases and Associated Signaling Pathways
Derivatives of the google.comnih.govbldpharm.comtriazolo[4,3-b]pyridazine scaffold have been extensively studied as modulators of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases such as cancer, making kinase inhibitors a major focus of drug discovery.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated therapeutic strategy in oncology. nih.gov Several studies have identified derivatives of triazolo-fused pyridazines and related scaffolds as potent inhibitors of VEGFR-2 kinase. bldpharm.com For example, a series of bis( google.comnih.govbldpharm.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, with several compounds showing IC50 values in the low nanomolar range, comparable to the approved drug sorafenib. cardiff.ac.uk The high correlation between VEGFR-2 inhibition and cytotoxicity in cancer cell lines like MCF-7 and HepG2 suggests that this is a primary mechanism of their anti-tumor action. nih.gov
| Compound | VEGFR-2 Inhibition (IC50) | Reference |
|---|---|---|
| Compound 23a | 11.8 nM | cardiff.ac.uk |
| Compound 23d | 9.2 nM | cardiff.ac.uk |
| Compound 23h | 8.5 nM | cardiff.ac.uk |
| Compound 23i | 6.3 nM | cardiff.ac.uk |
| Compound 23j | 3.7 nM | cardiff.ac.uk |
| Compound 23l | 4.1 nM | cardiff.ac.uk |
| Compound 23m | 7.5 nM | cardiff.ac.uk |
| Compound 23n | 5.4 nM | cardiff.ac.uk |
| Sorafenib (Reference) | 3.12 nM | cardiff.ac.uk |
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in NF-κB signaling pathways, particularly in lymphocytes. Its deregulation is implicated in certain types of B-cell lymphomas, making it an attractive therapeutic target. In a study focused on developing allosteric MALT1 inhibitors, researchers optimized a hit compound from a high-throughput screen. This optimization led to the incorporation of a 3-chloro- google.comnih.govbldpharm.comtriazolo[4,3-b]pyridazine moiety. The resulting compound, compound 8 , demonstrated significantly improved metabolic stability while maintaining inhibitory potency. X-ray crystallography revealed that the 3-chloro- google.comnih.govbldpharm.comtriazolo[4,3-b]pyridazine group of compound 8 binds in an allosteric pocket of the MALT1 protease, displacing a key tryptophan residue (W580). This work highlights the utility of the triazolopyridazine scaffold in developing allosteric modulators of challenging enzyme targets.
Engagement with Other Molecular Targets (e.g., SARM1)
Sterile alpha and Toll/interleukin-1 receptor motif-containing 1 (SARM1) is an enzyme whose NADase activity is a central executioner of programmed axon death. Inhibition of SARM1 is being explored as a therapeutic strategy for neurodegenerative disorders. A review of the scientific literature did not yield direct experimental evidence of target engagement between the google.comnih.govbldpharm.comtriazolo[4,3-b]pyridazine scaffold and the SARM1 protein. While some databases and vendor websites list SARM1 as a potential target for certain triazolopyridazine derivatives, peer-reviewed studies demonstrating this interaction and detailing the mechanism are not available at this time.
In Vitro Anti-Parasitic Activity: Focus on Cryptosporidium parvum
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum, poses a significant threat to young children and immunocompromised individuals. The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, creating an urgent need for new therapeutics. google.com A triazolopyridazine-based compound, SLU-2633, was identified as a potent inhibitor of C. parvum growth in vitro. Structure-activity relationship (SAR) studies were conducted to explore replacements for the triazolopyridazine headgroup with the goal of maintaining potency while improving the safety profile. These studies confirmed the critical role of the terminal heterocyclic group for anti-cryptosporidial activity. One analog, 7,8-dihydro- google.comnih.govbldpharm.comtriazolo[4,3-b]pyridazine 17a , showed potent activity with an EC50 of 1.2 µM and an improved lipophilic efficiency score compared to the parent lead.
| Compound | C. parvum Potency (EC50) | Host Cell Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) | Reference |
|---|---|---|---|---|
| SLU-2633 | 0.17 µM | >100 µM | >588 | google.com |
| Compound 17a | 1.2 µM | Not Reported | Not Reported | |
| Nitazoxanide (Reference) | 3.8 µM | Not Reported | Not Reported | google.com |
Research On 1 2 3 Triazolo 4,3 B Pyridazin 3 Amine Derivatives As Energetic Materials
Design and Synthesis of High-Energyresearchgate.netrsc.orgnih.govTriazolo[4,3-b]pyridazin-3-amine Compounds
The design of energetic materials based on the researchgate.netrsc.orgnih.govtriazolo[4,3-b]pyridazine framework often involves the introduction of various "energetic" functional groups to the core structure. These groups, such as nitramine, azide (B81097), and trinitromethyl, are known to enhance the energetic properties of the resulting compounds. The synthesis of these derivatives typically begins with the construction of the fused triazolo-pyridazine ring system, followed by the incorporation of the desired energetic moieties.
A common synthetic strategy involves the use of 3-chloro-6-hydrazinopyridazine (B91096) as a key precursor. This compound can be reacted with various reagents to build the triazole ring and subsequently introduce other functional groups. For instance, a series of fused-ring azo-bridged compounds incorporating nitramine, azide, and hydrazine (B178648) functional groups have been synthesized. acs.org Similarly, researchers have successfully synthesized a series of ring-fused triazolo-pyridazine energetic compounds featuring trinitromethyl, nitramine, and hydrazine groups. rsc.org The synthesis of these complex molecules is thoroughly characterized using techniques such as NMR, IR, and mass spectrometry, with single-crystal X-ray analysis often used to confirm the molecular structures. rsc.org
The general synthetic approach for triazolopyridazines can be adapted for energetic material synthesis. For example, a pyridazinone can be converted to a chloropyridazine, which is then reacted with hydrazine hydrate (B1144303). sci-hub.se This hydrazine derivative serves as a versatile intermediate for constructing the triazole ring and introducing further energetic functionalities.
Thermal Decomposition Behavior and Stability Assessment (e.g., Onset Decomposition Temperature)
The thermal stability of an energetic material is a critical parameter that determines its safety and suitability for various applications. For researchgate.netrsc.orgnih.govtriazolo[4,3-b]pyridazine derivatives, thermal stability is typically assessed by measuring the onset decomposition temperature (Td) using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Research has shown that the thermal stability of these compounds can vary significantly depending on the nature of the substituent groups. For instance, a series of fused azo-bridged triazolo-pyridazine derivatives exhibited thermal stabilities ranging from 128 °C to 300 °C. acs.org One particular compound in this series demonstrated exceptional thermal stability with a decomposition temperature of 300 °C, highlighting its potential as a heat-resistant explosive. acs.org
In another study focusing on trinitromethyl- and nitramino-substituted triazolo-pyridazines, one compound showed remarkable thermal stability with a decomposition temperature of 353 °C. rsc.org This high level of thermal stability, combined with other favorable energetic properties, makes it a candidate for a "super heat-resistant" explosive. rsc.org The high onset decomposition temperature of certain derivatives, such as one reported at 226.2 °C, further underscores the potential of this heterocyclic system for creating thermally stable energetic materials. nih.gov
| Compound Type | Onset Decomposition Temperature (°C) | Reference |
|---|---|---|
| Fused Azo-Bridged Derivative 1 | 128 - 300 | acs.org |
| Fused Azo-Bridged Derivative 2 (Heat-Resistant) | 300 | acs.org |
| Trinitromethyl/Nitramino-Substituted Derivative | 353 | rsc.org |
| TTNOA | 226.2 | nih.gov |
Evaluation of Mechanical Sensitivities (Impact and Friction)
In addition to thermal stability, the mechanical sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety consideration. Low mechanical sensitivity is highly desirable to ensure safe handling, storage, and transport.
Studies on researchgate.netrsc.orgnih.govtriazolo[4,3-b]pyridazine derivatives have shown that their mechanical sensitivities can be tailored through molecular design. For a series of fused azo-bridged compounds, the impact sensitivities ranged from 2.5 to 40 J, and the friction sensitivities were between 120 and 360 N. acs.org This range indicates that while some derivatives are quite sensitive, others possess a good degree of insensitivity.
Notably, a trinitromethyl- and nitramino-substituted triazolo-pyridazine derivative exhibited high insensitivity towards both impact (40 J) and friction (360 N). rsc.org Such low sensitivity values are comparable to those of well-known insensitive explosives, making these compounds particularly attractive for applications where safety is paramount. The ability to achieve a combination of high thermal stability and low mechanical sensitivity is a significant advantage of this class of energetic materials.
| Compound Type | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
|---|---|---|---|
| Fused Azo-Bridged Derivatives | 2.5 - 40 | 120 - 360 | acs.org |
| Trinitromethyl/Nitramino-Substituted Derivative | 40 | 360 | rsc.org |
Correlation of Molecular Structure with Energetic Performance
The fused-ring structure of the researchgate.netrsc.orgnih.govtriazolo[4,3-b]pyridazine system contributes to a higher density, which is beneficial for detonation performance. The incorporation of nitrogen-rich functional groups like azide (-N3) and nitramine (-NHNO2) increases the nitrogen content and the heat of formation, both of which are desirable for high-energy materials.
For example, a series of fused azo-bridged compounds exhibited good densities in the range of 1.71–1.76 g/cm³ and detonation velocities between 7203 and 8104 m/s. acs.org The presence of the azo-bridge (-N=N-) further enhances the energetic properties. In another example, a trinitromethyl- and nitramino-substituted derivative had a good density of 1.77 g/cm³ and a detonation velocity of 6710 m/s. rsc.org
Theoretical studies, often employing density functional theory (DFT), are used to investigate the relationship between molecular structure and energetic properties. These computational methods allow for the prediction of heats of formation, densities, and detonation performance, aiding in the rational design of new energetic compounds with improved characteristics. The multivalent nature of some precursors allows for the creation of structures with an increased number of nitrogen-rich heterocycles, which can lead to a higher heat of formation and improved detonation performance. bibliotekanauki.pl
| Compound Type | Density (g/cm³) | Detonation Velocity (m/s) | Reference |
|---|---|---|---|
| Fused Azo-Bridged Derivatives | 1.71 - 1.76 | 7203 - 8104 | acs.org |
| Trinitromethyl/Nitramino-Substituted Derivative | 1.77 | 6710 | rsc.org |
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of ontosight.aikoreascience.krresearchgate.nettriazolo[4,3-b]pyridazine derivatives has traditionally relied on multi-step procedures that can be time-consuming and may utilize harsh reagents. A significant future direction lies in the development of more efficient and environmentally benign synthetic methodologies.
One promising approach is the continued exploration of one-pot synthesis reactions. For instance, a one-pot synthesis of 3-substituted ontosight.aikoreascience.krresearchgate.nettriazolo[4,3-b]pyridazine derivatives has been reported, involving the reaction of heteroaryl hydrazone from an aldehyde and a pyridazinohydrazine derivative, followed by oxidative cyclization. koreascience.kr This method streamlines the process, reducing the need for isolation of intermediates and minimizing waste.
Future research will likely focus on:
Green Chemistry Approaches: There is a growing emphasis on the use of greener solvents and reagents. For example, the use of hypervalent iodine(III) reagents as the sole oxidant in an aqueous medium at room temperature presents a more sustainable alternative to traditional methods that often require toxic reagents and high temperatures. researchgate.netresearchgate.netresearchgate.netbohrium.com The principles of green chemistry are being increasingly applied to the synthesis of related triazole compounds, focusing on eco-friendly materials and methodologies to reduce the environmental impact. rsc.orgmdpi.com
Catalytic Methods: The development of novel catalytic systems to facilitate the cyclization and functionalization of the triazolopyridazine core is a key area of interest. This includes the use of photoredox catalysis for late-stage functionalization, which allows for the introduction of various substituents under mild conditions. mdpi.com
Diversity-Oriented Synthesis: Strategies that allow for the rapid generation of a wide array of derivatives from a common intermediate are highly valuable for structure-activity relationship (SAR) studies. Late-stage functionalization techniques, which modify a core scaffold in the final steps of a synthesis, are particularly powerful in this regard. mdpi.com
Deepening the Understanding of Biological Mechanisms of Action
While numerous ontosight.aikoreascience.krresearchgate.nettriazolo[4,3-b]pyridazine derivatives have demonstrated potent biological activities, a comprehensive understanding of their mechanisms of action at the molecular level is often still developing. Future research will need to employ a combination of experimental and computational techniques to elucidate these mechanisms.
Key areas for future investigation include:
Target Identification and Validation: For derivatives with promising phenotypic effects (e.g., anticancer activity), identifying the specific molecular target(s) is crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.
Elucidation of Signaling Pathways: Once a target is identified, it is important to understand how the compound modulates its activity and the downstream signaling pathways that are affected. For example, derivatives that inhibit kinases like c-Met and Pim-1 have been shown to impact cell cycle progression and induce apoptosis. rsc.orgnih.gov Further studies are needed to fully map these pathways. For instance, one study showed that a potent derivative caused MCF-7 cells to arrest in the S stage of the cell cycle and accelerated apoptosis. rsc.orgnih.gov
Structural Biology: X-ray crystallography and other structural biology techniques can provide atomic-level insights into how these compounds bind to their targets. This information is invaluable for understanding the basis of their activity and for guiding the design of more potent and selective inhibitors. nih.gov
Expansion of the Pharmacological Target Landscape forontosight.aikoreascience.krresearchgate.netTriazolo[4,3-b]pyridazin-3-amine Derivatives
The ontosight.aikoreascience.krresearchgate.nettriazolo[4,3-b]pyridazine scaffold has proven to be a versatile platform for the development of inhibitors for a range of pharmacological targets. ontosight.ai While much of the recent focus has been on anticancer applications, there is significant potential to explore other therapeutic areas. koreascience.krontosight.ai
Future research should aim to broaden the scope of targets for these derivatives, including:
Kinase Inhibitors: Beyond c-Met and Pim-1, there are many other kinases implicated in various diseases that could be targeted. rsc.orgnih.govnih.gov Screening of existing and novel derivatives against a broader panel of kinases could uncover new therapeutic opportunities. For example, derivatives have been investigated as dual c-Met/VEGFR-2 inhibitors. nih.govfrontiersin.org
Enzyme Inhibitors: Derivatives of this scaffold have shown inhibitory activity against enzymes such as tankyrases and NQO2. researchgate.netresearchgate.netbohrium.comnih.gov Further exploration of other enzyme families, such as proteases and phosphatases, could yield new drug candidates.
Receptor Modulators: The anxiolytic activity of some early derivatives suggests interaction with receptors in the central nervous system. researchgate.net A more systematic investigation of the interaction of these compounds with various G protein-coupled receptors (GPCRs) and ion channels could lead to the discovery of novel CNS-active agents.
Antimicrobial and Antiviral Agents: The triazolopyridazine core has been associated with antimicrobial and antiviral activities. koreascience.kr With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents, and this chemical class represents a promising starting point.
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | c-Met, Pim-1, VEGFR-2 | Oncology |
| Enzymes | Tankyrases, NQO2 | Oncology |
| Receptors | GABA-A (potential) | CNS Disorders |
| Other | - | Infectious Diseases |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of ontosight.aikoreascience.krresearchgate.nettriazolo[4,3-b]pyridazine derivatives is no exception. These computational tools can significantly accelerate the design-synthesize-test-analyze cycle.
Future applications of AI and ML in this area include:
Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help predict the biological activity of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can be used to design novel ontosight.aikoreascience.krresearchgate.nettriazolo[4,3-b]pyridazine derivatives with desired properties. These models can learn from existing data to generate new chemical structures that are likely to be active against a specific target.
Molecular Docking and Dynamics Simulations: Computational docking studies are already being used to predict the binding modes of these derivatives within the active sites of their target proteins. researchgate.netbohrium.comrsc.orgnih.gov Molecular dynamics simulations can provide further insights into the stability of these interactions and the conformational changes that occur upon binding. nih.gov These computational approaches can aid in understanding structure-activity relationships and in the rational design of more potent inhibitors.
Pharmacokinetic and Toxicity Prediction: AI and ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This can help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.
By embracing these future research directions and methodological advancements, the scientific community can continue to unlock the therapeutic potential of the ontosight.aikoreascience.krresearchgate.nettriazolo[4,3-b]pyridazine scaffold, leading to the development of novel and effective treatments for a wide range of diseases.
Q & A
Q. Critical Considerations :
- Solvent polarity affects cyclization efficiency (e.g., DMF vs. THF).
- Temperature control (e.g., reflux vs. room temperature) impacts side-product formation.
- Purification : Column chromatography or recrystallization is essential for isolating high-purity products .
How can structural modifications at the 6-position of this compound enhance biological activity?
Advanced Research Focus
Substituents at the 6-position modulate interactions with biological targets. Examples include:
- Chlorine substitution : Enhances electrophilicity and binding to hydrophobic enzyme pockets (e.g., PDE4 inhibition) .
- Aromatic groups : Phenyl or pyridinyl moieties improve π-π stacking in kinase inhibitors .
Q. Methodology for Optimization :
- Structure-Activity Relationship (SAR) : Systematic substitution with halogens, alkyl, or aryl groups followed by enzymatic assays .
- Docking studies : Computational modeling predicts binding affinity changes with substituent variations (e.g., methoxy groups improve selectivity for PDE4 isoforms) .
What analytical techniques are critical for characterizing this compound derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of cyclization and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves conformational details (e.g., nonplanar tricyclic cores in sterically hindered derivatives) .
Q. Advanced Application :
How do contradictory bioactivity results arise in studies of triazolopyridazine derivatives, and how can they be resolved?
Advanced Research Focus
Case Example : Low fungistatic activity in sterically hindered derivatives vs. high PDE4 inhibition in optimized analogs .
Resolution Strategies :
- Crystallographic Analysis : Verify if nonplanar conformations (e.g., twisted pyridazine rings) reduce target engagement .
- Cellular Assays : Compare activity in divergent cell lines (e.g., HeLa vs. primary immune cells) to identify off-target effects .
- Batch Consistency : Ensure synthetic reproducibility via HPLC purity checks (>98%) .
What are the emerging pharmacological applications of this compound derivatives?
Q. Advanced Research Focus
- Senescence Modulation : Derivatives show potential in treating age-related diseases via senescence pathway inhibition (patent-pending applications) .
- Anticancer Agents : 6-Phenyl-substituted analogs exhibit cytotoxicity in cervical carcinoma (HeLa) cells .
- Energetic Materials : Nitrated derivatives demonstrate high detonation velocity (9180 m/s) and thermal stability .
Q. Experimental Design :
- In Vivo Models : Use senescence-accelerated mice (SAM) for efficacy validation .
- Toxicity Profiling : Acute toxicity studies (LD₅₀) and genotoxicity assays (Ames test) are critical for preclinical development .
How can computational tools streamline the design of novel triazolopyridazine analogs?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to optimize binding kinetics .
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nitration or halogenation .
- Machine Learning (ML) : Train models on SAR datasets to prioritize synthetic targets with desired bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
